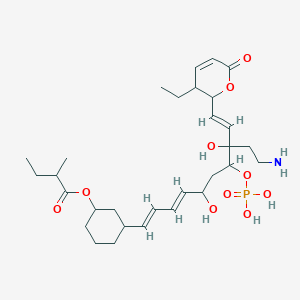
Phosphazomycin C2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphazomycin C2 is a novel antibiotic compound that has gained significant attention in recent years due to its potential in treating bacterial infections. It belongs to the phosphonate family of antibiotics and is structurally similar to fosfomycin, a broad-spectrum antibiotic commonly used in clinical settings. Phosphazomycin C2 has shown promising results in preclinical studies and is currently being investigated for its potential in clinical applications.
Scientific Research Applications
Isolation and Structure
Phosphazomycin C2, part of the phosphazomycin C complex, was isolated as a component of an antifungal antibiotic complex produced by Streptomyces sp. HK-803. Its structure was elucidated through various spectroscopic methods, highlighting its significance in antimicrobial research (Tomiya, Uramoto, & Isono, 1990).
Combinatorial Biosynthesis
In the realm of antitumor research, rebeccamycin, an indolocarbazole alkaloid with antitumor properties, has been generated through combinatorial biosynthesis involving the reconstitution of its biosynthetic pathway. This pathway includes elements related to phosphazomycin, showcasing the potential of such compounds in developing novel antitumor agents (Sánchez et al., 2005).
Fosfomycin and Related Research
Although not directly about Phosphazomycin C2, studies on fosfomycin, a related compound, provide insights into the broader context of phosphonic acid derivatives in antimicrobial and antitumor research. Fosfomycin has been explored for its effectiveness against various infections beyond the urinary tract, demonstrating the versatility of phosphonic acid compounds in treating diverse bacterial infections (Falagas, Giannopoulou, Kokolakis, & Rafailidis, 2008).
Potential in Drug Delivery
Research on filamentous bacteriophages as targeted drug carriers indicates the potential of using such carriers for delivering drugs like phosphazomycin. This approach offers an innovative method for targeted therapy in bacterial infections, suggesting a new avenue for phosphazomycin derivatives in medical applications (Yacoby, Shamis, Bar, Shabat, & Benhar, 2006).
Genetic Manipulation in Biosynthesis
Studies on manipulating the biosynthetic process of compounds similar to phosphazomycin, such as phoslactomycins, highlight the advances in genetic engineering to produce analogs with potentially enhanced biological activities. This research underscores the importance of genetic manipulation in creating novel compounds with improved efficacy and specificity (Ghatge, Palaniappan, Das Choudhuri, & Reynolds, 2006).
properties
CAS RN |
126605-70-7 |
|---|---|
Product Name |
Phosphazomycin C2 |
Molecular Formula |
C30H48NO10P |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 2-methylbutanoate |
InChI |
InChI=1S/C30H48NO10P/c1-4-21(3)29(34)39-25-12-8-10-22(19-25)9-6-7-11-24(32)20-27(41-42(36,37)38)30(35,17-18-31)16-15-26-23(5-2)13-14-28(33)40-26/h6-7,9,11,13-16,21-27,32,35H,4-5,8,10,12,17-20,31H2,1-3H3,(H2,36,37,38)/b9-6+,11-7+,16-15+ |
InChI Key |
IEXHVRAIBNTGPA-ZWDVXTLWSA-N |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)C(C)CC)O)OP(=O)(O)O)O |
Other CAS RN |
126688-54-8 |
synonyms |
Phosphazomycin C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



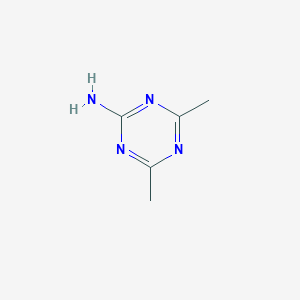
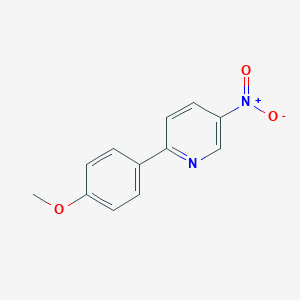
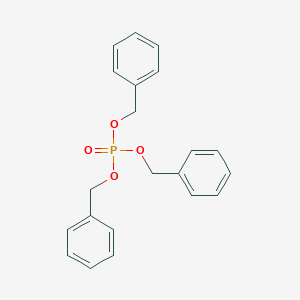
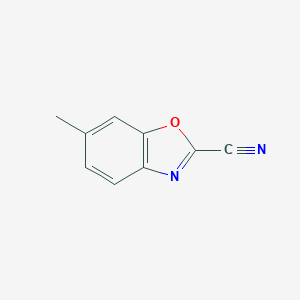
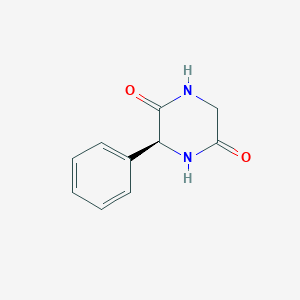
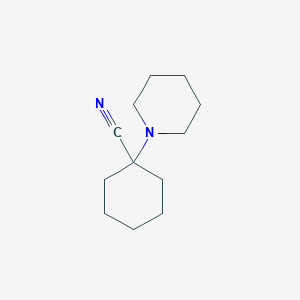
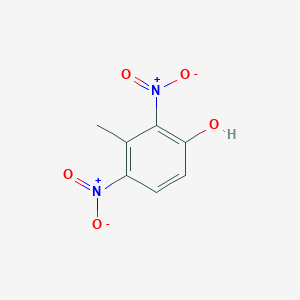
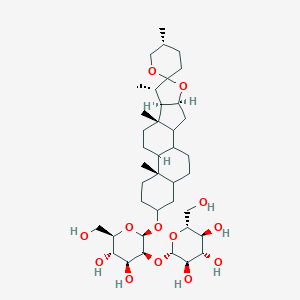
![[(2R,4R)-4-Aminooxolan-2-yl]methanol](/img/structure/B162710.png)
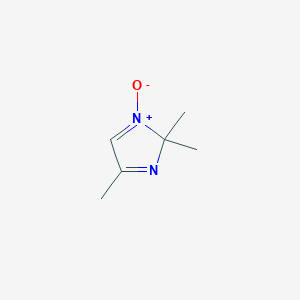

![acetyloxymethyl 2-[4-[3-(acetyloxymethoxy)-2,7-dichloro-6-oxoxanthen-9-yl]-N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]anilino]acetate](/img/structure/B162718.png)
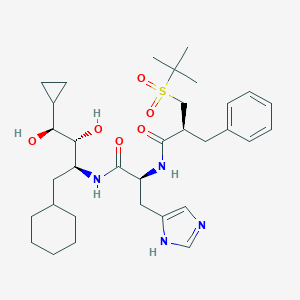
![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B162722.png)